4-(1-oxo-4,5-dihydro-3H-1lambda6,2-thiazol-1-yl)benzoic acid
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Overview
Description
4-(1-oxo-4,5-dihydro-3H-1lambda6,2-thiazol-1-yl)benzoic acid is a heterocyclic compound that features a thiazole ring fused to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-oxo-4,5-dihydro-3H-1lambda6,2-thiazol-1-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzoic acid with a thioamide in the presence of an oxidizing agent to form the thiazole ring. The reaction conditions often include:
Solvent: Polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Temperature: Elevated temperatures, typically around 100-150°C.
Catalysts: Transition metal catalysts such as copper or iron salts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems also helps in maintaining consistency and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-(1-oxo-4,5-dihydro-3H-1lambda6,2-thiazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-(1-oxo-4,5-dihydro-3H-1lambda6,2-thiazol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1-oxo-4,5-dihydro-3H-1lambda6,2-thiazol-1-yl)benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(1-oxo-4,5-dihydro-3H-1lambda6,2-thiazol-1-yl)benzoic acid hydrochloride: A hydrochloride salt form with similar properties but different solubility characteristics.
2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: Another heterocyclic compound with a different core structure but similar functional groups.
Uniqueness
This compound is unique due to its specific thiazole-benzoic acid structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(1-oxo-4,5-dihydro-3H-1,2-thiazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-10(13)8-2-4-9(5-3-8)15(14)7-1-6-11-15/h2-5H,1,6-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTNABAUANESQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=S(=O)(C1)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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